N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
Description
N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide (referred to as the target compound) is a synthetic small molecule featuring a 5-chloroindole moiety linked via an ethyl chain to a 2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide core. This hybrid structure combines heterocyclic motifs known for diverse pharmacological activities, including antimicrobial and kinase inhibitory properties .
Properties
Molecular Formula |
C21H18ClN3O2 |
|---|---|
Molecular Weight |
379.8 g/mol |
IUPAC Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-methyl-1-oxoisoquinoline-4-carboxamide |
InChI |
InChI=1S/C21H18ClN3O2/c1-25-12-18(15-4-2-3-5-16(15)21(25)27)20(26)23-9-8-13-11-24-19-7-6-14(22)10-17(13)19/h2-7,10-12,24H,8-9H2,1H3,(H,23,26) |
InChI Key |
QQJQEIURGHJCLR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C2C1=O)C(=O)NCCC3=CNC4=C3C=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:: The synthetic routes for this compound involve several steps. One possible approach is as follows:
- Start with the reaction of m-anisidine (38) with NaNO2 and concentrated aqueous hydrochloric acid.
- Add the anion of ethyl α-ethylacetoacetate to form the Japp–Klingmann azo-ester intermediate .
Industrial Production:: While specific industrial production methods may vary, the compound can be synthesized on a larger scale using optimized conditions.
Chemical Reactions Analysis
Types of Reactions:: N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions::- Oxidation: Use oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
- Reduction: Employ reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
- Substitution: React with appropriate nucleophiles or electrophiles.
Major Products:: The specific products formed depend on the reaction conditions. For example, reduction may yield the corresponding amine, while oxidation could lead to an N-oxide derivative.
Scientific Research Applications
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide finds applications in:
- Medicinal chemistry: Investigating its potential as a drug candidate.
- Biology: Studying its effects on cellular processes.
- Industry: Developing new materials or catalysts.
Mechanism of Action
The compound likely exerts its effects by interacting with specific molecular targets or pathways. Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Indole Ring
Table 1: Impact of Indole Substituents on Molecular Properties
Analysis :
- The 5-chloro group in the target compound contrasts with 5-methoxy () and 4-isopropylthiazol (). Chloro substituents typically increase lipophilicity and metabolic stability compared to methoxy, which may enhance membrane permeability .
- The 4-isopropylthiazol in Compound 1 introduces a bulky substituent, likely reducing solubility but improving target specificity in antimicrobial contexts .
Variations in the Core Structure
Analysis :
- The isoquinoline carboxamide core in the target compound differs from phthalazine-sulfonamide () and quinoline-carboxamide (). Isoquinolines are known for intercalation with DNA or kinase binding, while sulfonamides often exhibit antimicrobial effects via enzyme inhibition .
- The quinoline-carboxamide in includes a hydroxy group and allyl chain, which may confer redox activity or covalent binding capabilities .
Linker Modifications
Table 3: Linker Length and Functional Group Effects
Analysis :
Physicochemical Comparison:
- Solubility : The carboxamide group in the target compound enhances solubility compared to ester derivatives (e.g., ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
